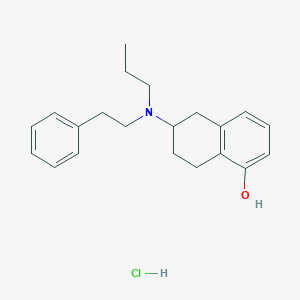

(+/-)-PPHT hydrochloride

描述

Dopamine (B1211576) Receptor Subtype Agonism Profile

The primary pharmacological action of (+/-)-PPHT hydrochloride is its agonist activity at dopamine receptors, with a marked preference for the D2 subtype.

This compound demonstrates high potency and affinity for the D2 dopamine receptor. Research indicates that it acts as a potent agonist at this receptor subtype. Its affinity is often measured by its inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. Studies have reported a high affinity for D2 receptors, contributing to its selectivity. The selectivity of (+/-)-PPHT for the D2 receptor over other dopamine receptor subtypes is a key feature of its pharmacological profile.

Table 1: Affinity of this compound for Dopamine D2 Receptors

| Receptor | Ki (nM) |

|---|---|

| D2 | 2.1 |

While exhibiting a strong affinity for the D2 receptor, this compound shows significantly lower affinity for other dopamine receptor subtypes. Its binding to D1, D3, D4, and D5 receptors is considerably weaker, underscoring its selectivity for the D2 receptor. The disparity in binding affinities highlights the structural determinants for ligand recognition at different dopamine receptor subtypes.

Table 2: Comparative Affinity of this compound for Dopamine Receptor Subtypes

| Receptor | Ki (nM) |

|---|---|

| D1 | >10,000 |

| D3 | 130 |

| D4 | 440 |

| D5 | >10,000 |

In addition to its dopaminergic activity, this compound has been investigated for its interaction with sigma (σ) receptors. It has been found to possess a moderate affinity for both σ1 and σ2 receptors. This interaction with sigma receptors adds another layer to its pharmacological profile, suggesting potential modulation of cellular functions beyond the dopaminergic system.

Table 3: Affinity of this compound for Sigma Receptors

| Receptor | Ki (nM) |

|---|---|

| σ1 | 140 |

| σ2 | 280 |

Ligand-Receptor Kinetic Profiles

The kinetics of how this compound binds to and dissociates from its target receptors are crucial for understanding the duration and nature of its pharmacological effects.

The binding of an agonist to its receptor is a dynamic process characterized by an association rate constant (kon) and a dissociation rate constant (koff). For this compound, studies have aimed to determine these kinetic parameters at the D2 receptor. A faster association rate implies a quicker onset of action, while a slower dissociation rate suggests a longer duration of receptor occupancy. The specific values for these constants for this compound contribute to a more complete understanding of its temporal effects at the molecular level.

The binding of an agonist like this compound to a G protein-coupled receptor (GPCR) such as the D2 receptor can be influenced by the coupling state of the receptor to its G protein. In the presence of guanine (B1146940) nucleotides like GTP, which promote the uncoupled state of the receptor, the affinity of agonists is typically reduced. This phenomenon, known as the "GTP shift," is a hallmark of agonist binding to GPCRs and has been observed with this compound, confirming its agonist nature at the D2 receptor. The magnitude of this shift can provide insights into the efficacy of the agonist.

Structure

3D Structure of Parent

属性

IUPAC Name |

6-[2-phenylethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO.ClH/c1-2-14-22(15-13-17-7-4-3-5-8-17)19-11-12-20-18(16-19)9-6-10-21(20)23;/h3-10,19,23H,2,11-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLCIDLCEZAOEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC1=CC=CC=C1)C2CCC3=C(C2)C=CC=C3O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474699 | |

| Record name | 6-[2-Phenylethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71787-90-1 | |

| Record name | 6-[2-Phenylethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Characterization and Receptor Binding Dynamics

Functional Selectivity and Downstream Signaling Pathways

The concept of functional selectivity, or biased agonism, posits that a ligand can differentially activate downstream signaling pathways upon binding to a single receptor. In the context of G protein-coupled receptors (GPCRs) like the dopamine (B1211576) D2 receptor (D2R), to which (+/-)-PPHT hydrochloride binds as a potent agonist, this can manifest as a preference for activating either G protein-mediated signaling or β-arrestin-dependent pathways. nacchemical.comscbt.comontosight.ai This functional selectivity offers the potential for developing therapeutic agents with more refined pharmacological profiles and potentially fewer side effects. biomolther.org

Research into the downstream signaling of D2R has revealed a complex interplay between these pathways. nih.gov While classical D2R activation is associated with the inhibition of adenylyl cyclase through Gαi/o proteins, leading to decreased cyclic AMP (cAMP) levels, the role of β-arrestin in mediating distinct cellular outcomes is an area of active investigation. nih.govnottingham.ac.uk The ability of a ligand like this compound to preferentially engage one of these pathways over the other is a key aspect of its pharmacological characterization.

G Protein-Coupled Signaling Modulation (e.g., cAMP accumulation)

As a potent D2 dopamine receptor agonist, this compound is expected to modulate G protein-coupled signaling pathways. nacchemical.comontosight.ai Dopamine D2-like receptors, including D2R, D3R, and D4R, primarily couple to the Gαi/o family of G proteins. nih.gov Activation of these G proteins typically leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cyclic adenosine (B11128) monophosphate (cAMP). nottingham.ac.uk This results in a decrease in intracellular cAMP levels, which in turn affects the activity of downstream effectors like protein kinase A (PKA). nottingham.ac.uk

Studies investigating the effects of D2R agonists have demonstrated their ability to inhibit cAMP production. nih.gov For instance, the activation of D2-like receptors by agonists can dose-dependently affect cAMP-dependent protein signaling pathways. frontiersin.org The sensitivity of agonist binding to GTP further supports the involvement of G protein coupling. nih.gov For example, the D2 receptor affinity of a derivative of (S)-PPHT was observed to be reduced in the presence of GTP, a characteristic feature of agonist binding to G protein-coupled receptors. nih.gov

It is important to note that cAMP signaling is not solely a cell surface phenomenon. plos.org Research has shown that GPCRs can continue to stimulate cAMP production even after being internalized, leading to sustained signaling from intracellular compartments. plos.orgnih.gov This adds another layer of complexity to the modulation of cAMP pathways by ligands such as this compound. The precise mechanisms and functional consequences of G protein-coupled signaling modulation by this compound, particularly concerning its impact on cAMP accumulation, are crucial for a comprehensive understanding of its pharmacological actions.

β-Arrestin-Biased Signaling Paradigms

Beyond G protein-mediated signaling, G protein-coupled receptors (GPCRs) can also signal through β-arrestin pathways. biomolther.org This has led to the concept of "biased agonism," where a ligand preferentially activates one pathway over the other. biomolther.org A β-arrestin-biased agonist would, therefore, stimulate β-arrestin-dependent signaling with greater efficacy than G protein-dependent signaling.

The recruitment of β-arrestins to an activated GPCR can lead to several downstream events, including receptor desensitization, internalization, and the initiation of distinct signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK. biorxiv.orgnih.gov The discovery of β-arrestin-biased ligands for the dopamine D2 receptor (D2R) has opened new avenues for developing therapeutics with potentially improved efficacy and reduced side effects for conditions like schizophrenia. axonmedchem.com

For example, studies have identified D2R agonists that exhibit a bias towards β-arrestin-2 recruitment. axonmedchem.com This biased signaling has been linked to specific in vivo effects, highlighting the therapeutic potential of targeting this pathway. axonmedchem.com The conformation that β-arrestins adopt upon binding to a receptor can also influence downstream signaling, a phenomenon referred to as "location bias." biorxiv.org

While the search for β-arrestin-biased ligands for various GPCRs is an active area of research, the specific characterization of this compound within this paradigm is not extensively detailed in the provided search results. plos.orgnih.gov However, the existence of β-arrestin-biased D2R agonists underscores the importance of evaluating the functional selectivity of any D2R ligand, including this compound, to fully understand its pharmacological profile.

Neuropharmacological Modulations and Neurotransmitter Systems

Regulation of Dopaminergic Neurotransmission and Turnover

Postsynaptic Activity and Behavioral Responses

The postsynaptic effects of (+/-)-PPHT hydrochloride are evident in various behavioral models. Its activity is commonly measured through its ability to reverse the effects of reserpine, a substance that depletes monoamines, and to induce stereotyped behaviors. These behavioral responses are indicative of the compound's direct stimulation of postsynaptic dopamine (B1211576) D2 receptors, leading to downstream cellular and physiological effects. The table below summarizes the key findings related to the behavioral pharmacology of this compound.

| Behavioral Model | Observed Effect of this compound | Implication |

| Reserpine Reversal | Reverses reserpine-induced motor deficits | Indicates postsynaptic dopamine receptor agonism |

| Stereotypy Induction | Induces stereotyped behaviors | Suggests potent stimulation of postsynaptic D2 receptors |

Effects on Homovanillic Acid (HVA) Levels

Homovanillic acid (HVA) is a major metabolite of dopamine, and its levels in the brain and plasma are often used as an index of dopamine turnover. The administration of this compound has been shown to cause a decrease in HVA levels. core.ac.ukscbt.comresearchgate.netkegg.jp This reduction is considered a measure of its presynaptic activity, reflecting a decrease in the synthesis and release of dopamine due to the activation of presynaptic D2 autoreceptors. core.ac.ukscbt.comresearchgate.netkegg.jp

Enzymatic Activity Regulation

Beyond its direct receptor interactions, this compound also modulates the activity of key enzymes involved in dopamine synthesis. This enzymatic regulation adds another layer to its complex neuropharmacological profile.

Impact on Aromatic L-Amino Acid Decarboxylase (AADC) Activity in Striatal Synaptosomes

Research has shown that this compound can directly influence the activity of aromatic L-amino acid decarboxylase (AADC), the enzyme responsible for the conversion of L-DOPA to dopamine. Specifically, treatment with this compound leads to a reduction in AADC activity within striatal synaptosomes in a manner that is dependent on both the concentration of the compound and the duration of exposure. nih.govnih.govresearchgate.net This inhibitory effect on a crucial enzyme in the dopamine synthesis pathway highlights a significant mechanism of its action.

Calcium-Dependence and Protein Kinase C Involvement in AADC Regulation

The inhibition of striatal synaptosomal AADC activity by this compound is not a simple interaction. Studies have revealed that this regulatory effect is dependent on the presence of calcium. nih.govnih.gov Furthermore, evidence suggests that protein kinase C (PKC), a key signaling molecule, may play a role in this modulation of AADC activity. nih.govnih.gov This indicates that the effect of this compound on AADC is mediated through a complex intracellular signaling cascade. The table below details the factors influencing the inhibition of AADC by this compound.

| Factor | Role in this compound-induced AADC Inhibition |

| Calcium | The inhibitory effect is dependent on calcium. nih.govnih.gov |

| Protein Kinase C | Implicated in the regulatory pathway of AADC activity. nih.govnih.gov |

Regional Brain Effects and Cellular Plasticity

The influence of this compound extends to specific brain regions, where it modulates processes of neuronal development and synaptic strength.

Influence on Immature Neuron Differentiation in the Adult Piriform Cortex

The adult piriform cortex (PCX) harbors a population of immature neurons that express the polysialylated form of the neural cell adhesion molecule (PSA-NCAM). axonmedchem.comsigmaaldrich.com These neurons are crucial for cortical plasticity. Research has demonstrated that dopaminergic signaling, particularly through the D2 receptor, plays a significant role in regulating the developmental stages of these immature neurons. axonmedchem.comsigmaaldrich.com

A study by Coviello and colleagues (2020) investigated the direct effects of modulating D2 receptor activity on this neuronal population. axonmedchem.comsigmaaldrich.com Their findings revealed that chronic treatment with the D2 receptor agonist this compound led to a significant decrease in the number of PSA-NCAM immunoreactive cells in the piriform cortex of adult rats. axonmedchem.comsigmaaldrich.com This suggests that activation of D2 receptors by this compound may accelerate the differentiation and maturation of these immature neurons, thereby reducing the pool of cells expressing the immature marker PSA-NCAM. axonmedchem.comsigmaaldrich.com

Table 1: Effect of Chronic this compound Treatment on Immature Neurons in the Adult Rat Piriform Cortex

| Treatment Group | Measured Parameter | Outcome | Reference |

| This compound | Density of PSA-NCAM immunoreactive cells | Decreased | axonmedchem.comsigmaaldrich.com |

Modulation of Hippocampal Synaptic Plasticity (e.g., CA1 region potentiation)

While direct studies on the effect of this compound on long-term potentiation (LTP) in the hippocampal CA1 region are not extensively documented, the role of D2 dopamine receptor activation in this process provides a framework for its likely modulatory effects. The hippocampus, a critical brain region for learning and memory, exhibits synaptic plasticity, with LTP being a primary cellular correlate of these cognitive functions.

Research has shown that dopamine, through its various receptor subtypes, can modulate hippocampal synaptic plasticity. Specifically, the activation or blockade of D2 receptors has been found to influence both LTP and long-term depression (LTD), another form of synaptic plasticity. Some studies suggest that D2 receptor activation can, under certain conditions, suppress or have no effect on the induction of LTP in the CA1 region. Conversely, other evidence points towards a role for D2 receptors in the maintenance of LTP. The precise effect of a D2 agonist like this compound on CA1 potentiation is likely dependent on a variety of factors, including the specific experimental conditions and the baseline level of synaptic activity.

Interactions with Non-Dopaminergic Systems

The neuropharmacological actions of this compound are not confined to the dopaminergic system. It also exhibits interactions with other key neurotransmitter systems, including the noradrenergic and opioid peptide systems.

Noradrenaline Turnover

Studies on the pharmacological profile of this compound (also referred to as N-0434) have included an examination of its effects on noradrenaline turnover. sigmaaldrich.comnacchemical.com These investigations utilized the alpha-methyl-p-tyrosine (α-MpT) method, a technique that inhibits tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, to estimate the rate of neurotransmitter turnover.

The research by van der Weide and colleagues (1986), as cited by various sources, indicates that this compound is a potent and selective dopamine agonist with no significant alpha-2 adrenergic activity. axonmedchem.com While the primary focus of these studies was on its dopaminergic effects, the investigation into noradrenaline turnover suggests a degree of selectivity in its action. The specific quantitative data on the extent of noradrenaline turnover modulation by this compound from this study requires direct consultation of the original publication for detailed analysis.

Opioid Peptide Release (e.g., Beta-Endorphin (B3029290), Dynorphin)

The interaction of this compound with the endogenous opioid system has been explored in the context of beta-endorphin and dynorphin (B1627789) release.

Beta-Endorphin: Research on the influence of dopamine receptor agonists on the secretion of beta-endorphin from hypothalamic neurons has provided insights into the potential role of this compound. Studies have shown that the activation of D2 dopamine receptors can lead to a reduction in the basal release of immunoreactive beta-endorphin from hypothalamic neurons in primary cultures. nih.gov This suggests that this compound, as a potent D2 agonist, would likely exert an inhibitory effect on beta-endorphin release in the central nervous system. In contrast, a study examining the effects of this compound on perfused rat placenta fragments found no effect on the release of immunoreactive beta-endorphin, highlighting the tissue-specific nature of these interactions.

Table 2: Summary of this compound Interactions with Non-Dopaminergic Systems

| System | Neurotransmitter/Peptide | Effect of D2 Agonist Activation | Reference |

| Noradrenergic | Noradrenaline | Studied via α-MpT method; reported to have no significant α2 activity. | sigmaaldrich.comnacchemical.com |

| Opioid | Beta-Endorphin | Reduced basal release from hypothalamic neurons. | nih.gov |

| Opioid | Dynorphin | No effect on release from placental tissue; complex interactions in the CNS. |

Structure Activity Relationship Sar and Synthetic Analogues

Elucidation of Key Structural Determinants for D2 Dopamine (B1211576) Receptor Binding

(+/-)-PPHT, or (+/-)-2-(N-phenylethyl-N-propyl)amino-5-hydroxytetralin, is a potent dopamine D2 receptor agonist. ontosight.aiaxonmedchem.com Its chemical structure contains several key features that are crucial for high-affinity binding to the D2 receptor. The molecule is a rigidified analogue of dopamine, incorporating a tetralin backbone. nih.gov This structural constraint is a common feature in many potent dopamine receptor ligands.

The essential components for its D2 receptor activity include:

The 5-Hydroxyl Group: This phenolic hydroxyl group is a critical hydrogen-bonding donor, mimicking the meta-hydroxyl group of dopamine.

The Basic Amine: The tertiary amine is protonated at physiological pH, forming a cationic head that interacts with a conserved aspartate residue in the third transmembrane domain of the D2 receptor.

N-Alkyl Substituents: The presence of both N-propyl and N-phenylethyl groups significantly enhances affinity and metabolic stability. nih.gov The N-phenylethyl group, in particular, suggests that the PPHT structure can tolerate modifications at this position without losing its activity, a feature that has been exploited in developing fluorescent tracers. nih.gov The inclusion of larger N-substituted groups like phenethyl can enhance hydrophobic interactions, leading to increased binding affinities.

Stereochemical Contributions to Receptor Affinity and Selectivity (e.g., (R)- and (S)-Enantiomers)

Stereochemistry plays a crucial role in the interaction of PPHT with dopamine receptors. The molecule possesses a chiral center, leading to (R)- and (S)-enantiomers, which exhibit different binding affinities and selectivities. Research has consistently shown that there is a stereoselective preference at the D2 receptor.

Specifically, the (S)-enantiomer of PPHT and its derivatives generally display a significantly higher affinity for the D2 receptor compared to their (R)-counterparts. nih.govresearchgate.net This stereoselectivity is a hallmark of the specific interactions within the receptor's binding pocket. For instance, studies on fluorescent derivatives of PPHT confirmed that the (S)-enantiomers possess considerably higher D2 receptor affinity. nih.govresearchgate.net Similarly, research on other chiral dopamine agonists has highlighted the importance of absolute configuration for potent dopaminergic activity. biorxiv.org This stereoselectivity underscores the precise three-dimensional arrangement required for optimal ligand-receptor interaction.

Table 1: Stereochemical Influence on D2 Receptor Binding This is an interactive table. Click on the headers to sort.

| Enantiomer | Receptor Affinity | Key Finding | Reference |

|---|---|---|---|

| (S)-PPHT | Higher affinity for D2 receptors | Exhibits stereoselectivity in binding to the D2 receptor. | nih.govresearchgate.net |

| (R)-PPHT | Lower affinity for D2 receptors | The (S)-enantiomer has considerably higher affinity. | nih.govresearchgate.net |

| (-)-PPHT | Selective for D3/D2 receptors | Found to be a selective agonist for D3/D2 receptors. | nih.gov |

Design and Pharmacological Characterization of Modified Analogues (e.g., 4-Amino-PPHT)

The PPHT scaffold has served as a template for designing various modified analogues to probe the SAR further and to develop tool compounds. One notable derivative is 4-Amino-PPHT, where an amino group is introduced. medchemexpress.com This modification has been used to attach fluorescent probes. nih.gov

4-Amino-PPHT , also known as compound 9a in some studies, has been shown to selectively bind to D2 receptors with a high affinity, demonstrating a Ki value of 6.8 nM. medchemexpress.com This analogue has been instrumental in the synthesis of fluorescent ligands for studying dopamine receptors. For example, it served as the parent compound for creating photoswitchable tethered ligands (PTLs), where the addition of an azobenzene (B91143) group allowed for optical control of receptor activity. nih.govgoogle.com While the addition of the azobenzene moiety decreased the potency compared to 4-Amino-PPHT, the compound retained its ability to activate D1 and D2 receptors. nih.gov

Other modifications include the development of fluorescent derivatives by coupling PPHT with dyes like fluorescein (B123965) and 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD). nih.gov These fluorescent probes have retained the high affinity and selectivity of the parent PPHT molecule, with the NBD derivatives even showing enhanced D2 receptor affinity and selectivity. nih.govresearchgate.net

Table 2: Pharmacological Data of PPHT and its Analogue This is an interactive table. Click on the headers to sort.

| Compound | Receptor Target | Binding Affinity (Ki) | Key Characteristic | Reference |

|---|---|---|---|---|

| (+/-)-PPHT | D2 Dopamine Receptor | Potent | Potent and specific D2 agonist. | ontosight.aiaxonmedchem.com |

| 4-Amino-PPHT | D2 Dopamine Receptor | 6.8 nM | Selective D2 binder, used as a precursor for fluorescent probes. | nih.govmedchemexpress.com |

Development of Novel D2 Dopamine Receptor Ligands Based on the PPHT Scaffold

The robust and well-understood SAR of PPHT has made its scaffold a valuable starting point for the development of novel D2 dopamine receptor ligands. The core tetralin structure is considered a "privileged scaffold" for dopamine D2-like receptors. nih.gov

Researchers have utilized the PPHT framework to create a variety of advanced chemical tools:

Fluorescent Probes: As mentioned, PPHT has been chemically coupled to a range of fluorescent compounds, including Bodipy, Cascade blue, coumarin, fluorescein, rhodamine, and Texas red. nih.govsci-hub.se These probes are invaluable for visualizing the distribution of D2 receptors in neural tissues at a cellular level. nih.govnih.gov

Radioligands for PET Imaging: Carbon-11 labeled PPHT (¹¹C-PPHT) has been developed and evaluated for in vivo imaging of the high-affinity state of D2/D3 receptors using positron emission tomography (PET). nih.gov This allows for non-invasive study of these receptors in the living brain.

Photoswitchable Ligands: The PPHT structure was the basis for creating a photoswitchable tethered ligand (MP-D1ago), which can be activated by light to control D1 receptor signaling with high spatiotemporal precision. biorxiv.org

Bivalent Ligands: The amino derivative of PPHT, (±)-PPHT-NH₂, has been used as the D2 receptor agonist component in the synthesis of heterobivalent ligands designed to target D2R-A2AR heteromers, which are implicated in conditions like Parkinson's disease. nih.gov

These examples highlight the versatility and enduring importance of the PPHT scaffold in medicinal chemistry and pharmacology for designing sophisticated molecular probes and potential therapeutic agents targeting the dopaminergic system.

Preclinical Therapeutic Potential and Disease Modeling

Investigation in Neurological Disorder Models

The primary application of (+/-)-PPHT in preclinical research has been to model and understand disorders involving the dopamine (B1211576) system, most notably Parkinson's disease and schizophrenia.

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. researchgate.net Animal models are crucial for understanding disease mechanisms and testing new therapies. mdpi.com (+/-)-PPHT has been utilized in several key preclinical models of PD.

Drosophila Models: The fruit fly, Drosophila melanogaster, serves as a powerful genetic model for studying PD. nih.govnih.gov Models can be created by exposing flies to neurotoxins like rotenone (B1679576) or paraquat, or by genetic manipulation to express human genes associated with PD, such as α-Synuclein. nih.govmdpi.com In a Drosophila model of PD, (+/-)-PPHT was evaluated for its potential to mitigate disease characteristics. Research demonstrated that the compound improved motor functions and inhibited the degeneration of dopaminergic neurons. researchgate.netmdpi.comumlub.pl This suggests that activating D2 receptors with agonists like PPHT could have neuroprotective effects in the context of Parkinson's disease. mdpi.com

6-OHDA Lesioned Rat Models: The neurotoxin 6-hydroxydopamine (6-OHDA) is widely used to create animal models of PD by selectively destroying dopaminergic neurons in the nigrostriatal pathway. mdpi.complos.org This unilateral lesion in rats leads to motor deficits, such as rotational behavior, that can be measured to assess the efficacy of potential treatments. plos.org Studies have employed the 6-OHDA model to investigate dopaminergic system responses. frontiersin.orgfrontiersin.orgresearchgate.net While direct reports on the therapeutic effect of (+/-)-PPHT in reversing motor deficits in this model are limited in the provided context, research has examined neuronal responses to D2 agonists like PPHT in 6-OHDA lesioned animals. For instance, in rats with neonatal 6-OHDA lesions, the sensitivity of neuronal responses to PPHT was found to be unchanged, highlighting complex receptor adaptations following dopamine depletion. dokumen.pub The model remains a standard for evaluating compounds that, like PPHT, target the dopamine system. nih.gov

Haloperidol-Induced Catalepsy: Haloperidol (B65202), a D2 receptor antagonist, is used to induce catalepsy in rodents, a state of immobility that models the akinesia and bradykinesia seen in Parkinson's disease. frontiersin.orgneurofit.com This model is valuable for screening compounds that may alleviate parkinsonian motor symptoms. neurofit.com The cataleptic state is understood to result from the blockade of D2 receptors, leading to an increase in acetylcholine (B1216132) signaling in the striatum. nih.gov While (+/-)-PPHT is a D2 agonist and would be expected to counteract haloperidol's effects, specific studies testing this interaction were not detailed in the provided search results. However, related research shows that modulating D2 receptors has a profound impact on neuronal circuits. For example, chronic treatment with haloperidol was found to significantly increase the number of immature neurons expressing the Polysialylated Neural Cell Adhesion Molecule (PSA-NCAM), whereas the D2 agonist PPHT decreased it, indicating opposing effects on neuronal plasticity. researchgate.net

| Parkinson's Model | Organism | Key Findings Related to (+/-)-PPHT or D2 Agonism | Reference |

|---|---|---|---|

| Drosophila Model | Drosophila melanogaster (Fruit Fly) | Improved motor functions and inhibited dopaminergic neuron degeneration. | researchgate.netmdpi.comumlub.pl |

| 6-OHDA Lesion Model | Rat | Neuronal responses to the D2 agonist PPHT were unchanged after neonatal lesions, indicating complex receptor uncoupling. | dokumen.pub |

| Haloperidol-Induced Catalepsy | Rat | The D2 agonist PPHT showed opposing effects to haloperidol on markers of neuronal plasticity (PSA-NCAM), suggesting it could counteract haloperidol-induced changes. | researchgate.net |

Dysfunction in dopamine signaling, particularly involving the D2 receptor, is a cornerstone of the pathophysiology of schizophrenia. mdpi.com Research using (+/-)-PPHT has provided insights into the neuroplastic changes that may underlie this disorder. Studies have focused on the medial prefrontal cortex (mPFC), a brain region implicated in the cognitive and negative symptoms of schizophrenia. plos.org

Chronic treatment with the D2 agonist PPHT was found to increase the number of interneurons expressing PSA-NCAM in the rat mPFC. plos.orgnih.gov It also increased the expression of markers for inhibitory neurotransmission (GAD67) and synapses (synaptophysin). plos.org These findings are significant because deficits in GABAergic interneurons and altered neuronal connectivity in the prefrontal cortex are well-documented features in the brains of patients with schizophrenia. plos.orgresearchgate.net The ability of a D2 agonist like PPHT to induce plasticity in these specific circuits suggests that D2 receptor signaling is critical for maintaining the integrity of cortical inhibitory systems. plos.org

Furthermore, the expression of PSA-NCAM, a molecule regulated by PPHT, is known to be altered not only in schizophrenia but also in major depression, pointing to a potential common pathway in the pathophysiology of these affective disorders. researchgate.net

Role in Neurodevelopmental Processes and Neuronal Maturation

Beyond disease modeling, (+/-)-PPHT has been instrumental in studying the fundamental processes of brain development and plasticity. Dopamine plays a crucial role in neurodevelopment, including cell proliferation, migration, and differentiation. frontiersin.org Research has focused on "non-canonical" neurogenic niches, such as the adult piriform cortex (PCX), which contains a population of immature neurons that express PSA-NCAM. researchgate.netfrontiersin.org

These immature neurons in the PCX also express the dopamine D2 receptor. researchgate.net Studies have shown that dopaminergic fibers are in close proximity to these cells, suggesting a direct regulatory relationship. researchgate.net To test this, researchers administered (+/-)-PPHT chronically to adult rats. The treatment resulted in a significant decrease in the density of PSA-NCAM-expressing cells in the PCX. researchgate.netfrontiersin.org This reduction is interpreted as an acceleration in the rate of neuronal differentiation; as the immature neurons mature, they progressively lose PSA-NCAM expression. frontiersin.org Therefore, the D2 agonist activity of PPHT appears to promote the final steps of neuronal maturation in the adult brain. researchgate.net

| Treatment | Brain Region | Effect on PSA-NCAM Expressing Cells | Interpretation | Reference |

|---|---|---|---|---|

| Chronic (+/-)-PPHT hydrochloride | Piriform Cortex (PCX) | Decrease in cell density | Increased rate of neuronal differentiation and maturation. | researchgate.netfrontiersin.org |

| Chronic Haloperidol (D2 Antagonist) | Piriform Cortex (PCX) | Increase in cell density | Decreased rate of neuronal differentiation, cells remain in an immature state. | researchgate.net |

Analysis of Behavioral Phenotypes in Animal Models

The administration of (+/-)-PPHT has been shown to alter behavioral phenotypes in various animal models, consistent with its role as a dopamine D2 receptor agonist.

In Drosophila models of Parkinson's disease, treatment with a compound that competitively binds with (+/-)-PPHT at the D2 receptor led to an improvement in motor functions, indicating that modulation of this receptor can reverse behavioral deficits associated with neurodegeneration. researchgate.netmdpi.com

In rodent models, the behavioral effects are complex. For example, in a neonatal 6-OHDA lesion model in rats, which can be used to study self-injurious behavior (SIB), the responsiveness of striatal neurons to the D2 agonist PPHT was found to be unchanged compared to controls. dokumen.pub This suggests that in some neurodevelopmental injury models, the coupling between D2 receptor density and neuronal sensitivity can be altered, leading to unexpected behavioral outcomes. dokumen.pubresearchgate.net

In studies relevant to psychiatric disorders, PPHT-induced changes in the medial prefrontal cortex, such as the modulation of inhibitory circuits, are linked to behaviors associated with cognition and social interaction, which are often impaired in schizophrenia. plos.org By influencing the plasticity of these circuits, (+/-)-PPHT can indirectly affect the behavioral phenotypes that depend on the proper functioning of the prefrontal cortex.

Advanced Methodologies in +/ Ppht Hydrochloride Research

In Vitro Receptor Binding and Competition Assays

In vitro binding assays are fundamental to characterizing the affinity and selectivity of a ligand for its receptor. These assays measure the direct interaction between (+/-)-PPHT hydrochloride and its target receptors, typically using membrane preparations from tissues or cells expressing the receptor of interest.

Radioligand binding assays are a gold-standard method for quantifying the affinity of a ligand for a receptor. giffordbioscience.com These assays involve the use of a radioactively labeled compound (a radioligand) that is known to bind with high affinity to the target receptor. The principle of competition binding is then used to determine the affinity of an unlabeled compound, such as this compound.

In a typical experiment to assess D2 receptor affinity, membrane preparations from a brain region rich in these receptors, like the monkey caudate-putamen, are incubated with a fixed concentration of a D2-selective radioligand, such as [3H]spiperone. nih.gov Increasing concentrations of unlabeled this compound are added to the incubation mixture. The unlabeled compound competes with the radioligand for binding to the D2 receptors. As the concentration of this compound increases, it displaces more of the [3H]spiperone, leading to a decrease in the measured radioactivity bound to the membranes.

The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be converted to an equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand itself. uam.es This Ki value represents the affinity of this compound for the receptor. Saturation binding experiments, where increasing concentrations of the radioligand are used, can determine the total number of binding sites (Bmax) and the radioligand's own dissociation constant (Kd). giffordbioscience.comuam.es These techniques are highly sensitive and robust for quantifying ligand-receptor interactions. giffordbioscience.com

Modern drug discovery and pharmacological research increasingly utilize non-radioactive methods like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput screening and binding analysis. nih.govbpsbioscience.com

Fluorescence Polarization (FP) is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled ligand (a tracer). moleculardevices.com The principle relies on the observation that a small fluorescent tracer tumbles rapidly in solution, and when excited with plane-polarized light, it emits depolarized light. moleculardevices.com If this tracer binds to a much larger molecule, such as a receptor protein, its rate of rotation slows dramatically. Consequently, the light it emits remains highly polarized. moleculardevices.com In a competition assay for (+/-)-PPHT, a fluorescently labeled D2 ligand would be used. The addition of unlabeled (+/-)-PPHT would compete for binding to the D2 receptor, displacing the fluorescent tracer and causing a measurable decrease in fluorescence polarization. nih.gov This method is homogeneous, requiring no separation of bound and free ligand, making it ideal for high-throughput applications. moleculardevices.com

Time-Resolved FRET (TR-FRET) combines the principles of FRET with time-resolved fluorescence detection to reduce background noise and enhance sensitivity. bpsbioscience.com In a TR-FRET assay for (+/-)-PPHT, the D2 receptor and a competing ligand would be labeled with a donor and an acceptor fluorophore, respectively (often using antibodies or tags). When the two are in close proximity due to binding, excitation of the long-lifetime donor (e.g., Europium) results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. nih.gov Unlabeled (+/-)-PPHT would compete with the labeled ligand, disrupting the FRET pair and causing a decrease in the acceptor's emission signal. The time-resolved measurement allows the signal to be read after a delay, eliminating interference from short-lived background fluorescence. mdpi.com

In Vitro Functional Assays for Signaling Pathway Elucidation

While binding assays reveal affinity, functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist. youtube.com These assays measure the cellular response following receptor binding. This compound is known as a D2 receptor agonist, and its functional activity is often assessed by measuring its impact on intracellular signaling pathways.

The dopamine (B1211576) D2 receptor is a G protein-coupled receptor (GPCR) that typically couples to the Gi/o family of G proteins. Activation of Gi/o proteins leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). Therefore, a primary functional assay for a D2 agonist like (+/-)-PPHT is to measure its ability to inhibit cAMP production. This is often done in cell lines engineered to express the D2 receptor. Cells are stimulated with a compound like forskolin (B1673556) to elevate basal cAMP levels, and then the ability of (+/-)-PPHT to reduce these levels is quantified.

Another key indicator of agonist activity at a GPCR is sensitivity to guanine (B1146940) nucleotides, such as guanosine (B1672433) triphosphate (GTP). The binding of an agonist promotes the coupling of the receptor to its G protein, a process that is sensitive to GTP and its non-hydrolyzable analogs (e.g., GTP-γS). nih.gov In radioligand binding assays, the presence of GTP can decrease the binding affinity of agonists, but not antagonists. nih.gov Research has shown that the D2 receptor affinity of agonist probes is reduced in the presence of GTP, a characteristic that confirms their functional interaction with the G protein signaling machinery. nih.gov

Development and Application of Fluorescent and Biotinylated Probes for Receptor Localization and Mobility

To visualize receptors in cells and tissues, (+/-)-PPHT has been chemically modified to create fluorescent and biotinylated probes. These tools are invaluable for studying receptor localization, trafficking, and mobility at the cellular level. nih.govthermofisher.com

Fluorophore-coupled derivatives of (S)-PPHT have been synthesized and evaluated for their binding affinity and selectivity. nih.gov These probes attach a fluorescent molecule, such as 7-nitrobenz-2-oxa-1,3-diazole-4-yl (NBD) or fluorescein (B123965), to the PPHT structure. nih.gov The addition of such a group can alter the pharmacological properties of the parent compound. Interestingly, the NBD-coupled derivative of (S)-PPHT was found to have a higher affinity for the D2 receptor than the parent compound, whereas the fluorescein-coupled version had a slightly lower affinity. nih.gov

These fluorescent probes have been used for direct visualization of D2 receptors. For example, PPHT-fluorescein has been used to label cells in monkey and rat anterior pituitary and to outline cells in the striatum, demonstrating its utility in mapping receptor distribution in tissues. nih.gov

Table 1: D2 Receptor Binding Affinities of (S)-PPHT and its Fluorescent Derivatives Binding was measured in membranes from monkey caudate-putamen using [3H]spiperone to label D2 receptors. nih.gov

| Compound | Ki (nM) for D2 Receptor |

| (S)-PPHT | 2.1 |

| NBD-coupled (S)-PPHT | 0.30 |

| Fluorescein-coupled (S)-PPHT | 4.8 |

Biotinylated probes are another important tool. Biotin forms an extremely strong and specific bond with avidin (B1170675) or streptavidin, which can then be conjugated to enzymes or fluorophores for detection. thermofisher.com The synthesis of biotinylated ligands allows for receptor purification via affinity chromatography and for detection in various blotting and imaging techniques. nih.gov

Electrophysiological Approaches in Neuronal Systems

Electrophysiology provides a direct measure of a drug's effect on neuronal function by recording the electrical properties of individual neurons or neuronal populations. nih.gov Techniques like patch-clamp and extracellular recordings can elucidate how this compound modulates neuronal excitability, firing patterns, and synaptic transmission.

As a D2 receptor agonist, (+/-)-PPHT is expected to have an inhibitory effect on many neurons where D2 receptors are expressed as autoreceptors or postsynaptic receptors. Activation of D2 receptors often leads to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in neuronal firing rate. It can also inhibit voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.

In a typical patch-clamp experiment, an electrode is sealed onto the membrane of a single neuron in a brain slice preparation. nih.gov This allows for the recording of membrane potential, action potentials, and synaptic currents. Application of (+/-)-PPHT to the slice would be expected to hyperpolarize the neuron and decrease its firing frequency in response to a depolarizing current injection. Furthermore, by studying its effects on synaptic currents (e.g., excitatory or inhibitory postsynaptic currents), researchers can determine if PPHT is acting at presynaptic or postsynaptic sites to modulate communication between neurons. nih.gov

In Vivo Animal Models for Behavioral and Neurochemical Assessments

To understand the physiological and behavioral effects of this compound in a whole organism, researchers utilize in vivo animal models. nih.gov These studies are critical for linking receptor-level activity to complex behaviors and neurochemical changes in the brain. springernature.com

The activity of (+/-)-PPHT as a potent and selective dopamine agonist has been confirmed in several in vivo pharmacological test systems in rats. These models distinguish between presynaptic activity (acting on dopamine autoreceptors to inhibit dopamine synthesis and release) and postsynaptic activity (acting on receptors on target neurons to elicit a behavioral response).

Neurochemical Assessments: Presynaptic activity is often measured by examining changes in dopamine synthesis and metabolism.

Reversal of γ-butyrolactone (GBL)-induced DOPA synthesis: GBL blocks dopamine impulse flow, leading to an accumulation of its precursor, DOPA. A presynaptic agonist like PPHT activates inhibitory D2 autoreceptors, suppressing dopamine synthesis and thus reversing the GBL-induced increase in DOPA levels.

Decrease in Homovanillic Acid (HVA): HVA is a major metabolite of dopamine. By inhibiting dopamine turnover, presynaptic agonists cause a reduction in HVA levels, which can be measured in brain tissue or via in vivo microdialysis. nih.gov

Behavioral Assessments: Postsynaptic D2 receptor activation by PPHT is assessed using behavioral models that are sensitive to dopamine stimulation.

Reserpine Reversal: Reserpine depletes monoamines, leading to a state of akinesia in animals. A postsynaptic dopamine agonist can directly stimulate the depleted receptors and reverse this motor deficit.

Stereotypy Induction: High doses of dopamine agonists induce stereotyped behaviors, such as repetitive sniffing, gnawing, or licking. The ability of PPHT to induce these behaviors is a measure of its postsynaptic efficacy.

Table 2: Summary of In Vivo Models Used to Assess (+/-)-PPHT Activity

| Assessment Type | Model | Endpoint Measured | Inferred Activity |

| Neurochemical | γ-Butyrolactone (GBL) Challenge | Reversal of DOPA accumulation | Presynaptic Agonist |

| Neurochemical | Homovanillic Acid (HVA) Levels | Decrease in HVA concentration | Presynaptic Agonist |

| Behavioral | Reserpine-Induced Akinesia | Reversal of motor deficit | Postsynaptic Agonist |

| Behavioral | Stereotypy Test | Induction of stereotyped behaviors | Postsynaptic Agonist |

These in vivo studies have collectively demonstrated that this compound is a potent and selective dopamine agonist with both presynaptic and postsynaptic actions.

Computational Chemistry and Molecular Modeling in Ligand Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in the rational design and optimization of dopaminergic ligands. nih.govnih.gov These in silico approaches provide insights into the structural and chemical features that govern a ligand's affinity and selectivity for its target receptor, thereby guiding the synthesis of more potent and specific compounds. pnas.orggu.se

Detailed research findings from computational studies on dopamine D2 receptor agonists, particularly those with a 2-aminotetralin scaffold similar to (+/-)-PPHT, have elucidated key aspects of ligand-receptor interactions. nih.govnih.govnih.gov Methodologies such as homology modeling, molecular docking, and quantitative structure-activity relationship (QSAR) studies are routinely employed. nih.govresearchgate.net

Homology Modeling: In the absence of a crystal structure for a specific receptor, homology modeling allows for the generation of a three-dimensional model based on the known structure of a related protein. pnas.org For the dopamine D2 receptor, models have been constructed to predict its 3D structure and the binding sites for agonists and antagonists. pnas.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For D2 agonists, docking studies have revealed the importance of interactions with specific amino acid residues within the binding pocket. pnas.orgnih.gov For instance, an electrostatic interaction between the protonated nitrogen atom of the ligand and an aspartate residue in transmembrane domain 3 (TM3) is a common feature. nih.gov Furthermore, the orientation of substituents on the ligand can influence its interaction with serine residues in TM5, potentially affecting its intrinsic efficacy. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For dopamine D2 receptor antagonists, a universal 3D-QSAR model has been developed using a molecular docking-based alignment, which demonstrated high statistical significance. nih.gov Such models can predict the activity of novel compounds and guide the design of more potent ligands.

The following interactive data table summarizes key computational methodologies and their applications in the study of dopaminergic ligands.

| Methodology | Application in Ligand Design | Key Findings for D2 Agonists |

| Homology Modeling | Generation of 3D receptor models | Prediction of D2 receptor structure and ligand binding sites. pnas.org |

| Molecular Docking | Prediction of ligand binding orientation | Identification of key interactions with residues in TM3 and TM5. pnas.orgnih.gov |

| QSAR | Predicting biological activity from chemical structure | Development of models to guide the synthesis of more potent antagonists. nih.gov |

These computational approaches provide a powerful framework for understanding the molecular determinants of ligand selectivity and efficacy at dopamine receptors, thereby accelerating the discovery of novel therapeutic agents.

Creation and Utilization of Optogenetic/Chemogenetic Tools (e.g., Light-Gated Dopamine Receptors)

Optogenetic and chemogenetic tools have revolutionized neuroscience by enabling the precise control of specific neuronal populations and signaling pathways. nih.govfrontiersin.org These techniques allow researchers to investigate the causal relationship between the activity of a particular cell type and a specific behavior or physiological response. rsc.org

Optogenetics: This technique involves the use of light to control the activity of cells that have been genetically modified to express light-sensitive proteins, known as opsins. rsc.org For the study of dopamine receptors, researchers have developed light-responsive chimeric receptors. For example, a light-responsive chimeric dopamine receptor type 2, named OptoDRD2, was created by combining the light-sensing part of rhodopsin with the intracellular functional regions of the D2 receptor. nih.gov Upon illumination with blue light, OptoDRD2 can selectively trigger D2-like downstream signaling pathways, such as a decrease in cAMP levels. nih.gov This tool allows for the spatiotemporal control of D2 receptor signaling, enabling the investigation of its role in specific brain circuits and behaviors. nih.gov

Chemogenetics: This approach utilizes engineered receptors that are activated by specific, otherwise inert, small molecules. frontiersin.org These "designer receptors exclusively activated by designer drugs" (DREADDs) can be used to either activate or inhibit neuronal activity. For dopamine research, chemogenetic tools have been employed to selectively inhibit D1 or D2 receptor-containing neurons in specific brain regions to study their role in conditions like Tourette syndrome. frontiersin.org

The table below provides an overview of these advanced tools and their applications in dopamine receptor research.

| Tool | Principle | Application in Dopamine Research | Example |

| Optogenetics | Light-activated control of genetically modified cells. rsc.org | Spatiotemporal control of D2 receptor signaling. nih.gov | OptoDRD2: A light-gated chimeric D2 receptor. nih.gov |

| Chemogenetics | Engineered receptors activated by specific small molecules. frontiersin.org | Selective activation or inhibition of dopamine receptor-containing neurons. frontiersin.org | DREADDs: Used to study the role of D1 and D2 neurons in Tourette syndrome. frontiersin.org |

The development and application of these optogenetic and chemogenetic tools provide unprecedented opportunities to dissect the complex roles of dopamine receptor subtypes in health and disease.

Emerging Research Directions and Future Perspectives

Investigation of (+/-)-PPHT Hydrochloride's Role in Identifying Novel Dopamine (B1211576) Receptor Subtypes

The traditional classification of dopamine receptors divides them into two main families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors, distinguished by their coupling to different G-proteins and their effects on intracellular signaling cascades. sigmaaldrich.comebi.ac.uk this compound is recognized as a potent and specific agonist with high affinity for the D2-like receptor family, particularly the D2 and D3 subtypes. nih.govaxonmedchem.com This selectivity is instrumental for researchers aiming to isolate and study the specific functions of the D2-like family, distinct from D1-like receptor actions.

Future research is leveraging this specificity to explore more complex and nuanced forms of receptor diversity. The concept of "novel subtypes" is expanding beyond the discovery of new genes to include the characterization of receptor heteromers—complexes formed when different receptor subtypes associate with each other (e.g., D1-D2 or D2-adenosine A2A receptor heteromers). nih.gov These heteromers can exhibit unique pharmacological and signaling properties that differ from their individual components. The precise action of (+/-)-PPHT on D2 receptors makes it an ideal tool to probe how D2-containing heteromers function, potentially revealing unique signaling pathways or ligand-binding characteristics that could be targeted by future therapeutics. By characterizing the functional consequences of activating a specific component of a receptor complex, (+/-)-PPHT helps researchers functionally identify and validate these novel pharmacological targets.

| Receptor Family | Subtypes | Primary G-Protein Coupling | Effect on Adenylyl Cyclase | Intracellular cAMP Levels |

|---|---|---|---|---|

| D1-like | D1, D5 | Gαs/olf | Stimulation | Increase |

| D2-like | D2, D3, D4 | Gαi/o | Inhibition | Decrease |

Comprehensive Mapping of Its Downstream Signaling Networks

The primary signaling mechanism for D2-like receptors, the main target of (+/-)-PPHT, involves coupling to inhibitory Gαi/o proteins. wikipedia.org This interaction leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased production of the second messenger cyclic-AMP (cAMP). sigmaaldrich.comwikipedia.org This reduction in cAMP levels subsequently affects the activity of downstream effectors like Protein Kinase A (PKA) and the phosphorylation state of key regulatory proteins such as DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, 32 kDa). wikipedia.org Furthermore, the Gβγ subunits released upon G-protein activation can modulate other pathways, including the activation of G protein-gated inwardly rectifying potassium (GIRK) channels, which influences neuronal excitability. nih.gov

However, a comprehensive understanding of (+/-)-PPHT's impact requires looking beyond this canonical pathway. Future research aims to map its influence on cAMP-independent signaling cascades and to investigate the potential for "biased agonism." Biased agonism occurs when a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling versus β-arrestin-mediated pathways). A detailed map would involve characterizing how (+/-)-PPHT influences these divergent pathways, which are critical for receptor internalization and other cellular responses. nih.gov Elucidating the full spectrum of signaling events initiated by (+/-)-PPHT will provide a more complete picture of its pharmacological effects and the functional diversity of D2/D3 receptor signaling.

Exploration of Its Contributions to Polypharmacology in Complex Neurological Systems

Polypharmacology refers to the ability of a single compound to interact with multiple targets, a concept that is increasingly recognized as crucial in treating complex multifactorial disorders of the central nervous system. While (+/-)-PPHT is considered highly selective for the D2-like receptor family, its high affinity for both D2 and D3 receptor subtypes is a form of targeted polypharmacology. nih.gov These two receptor subtypes, while structurally similar, have distinct anatomical distributions and functional roles. D2 receptors are highly expressed in motor pathways like the basal ganglia, whereas D3 receptors are more concentrated in limbic areas associated with cognition, emotion, and reward.

Integration of Omics Data for Predictive Pharmacological Outcomes

Modern systems pharmacology aims to understand drug action on a network-wide scale rather than focusing on a single target. nih.gov The integration of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to achieve this. nih.govmdpi.com This strategy has yet to be extensively applied to (+/-)-PPHT, representing a significant future research direction.

By applying omics technologies, researchers can move toward predicting the holistic pharmacological effects of (+/-)-PPHT.

Transcriptomics: Using techniques like RNA-sequencing, researchers could analyze how treatment with (+/-)-PPHT alters gene expression in neuronal cells. This would create a unique "transcriptional signature" revealing the broader cellular processes it modulates. nih.gov

Proteomics: This approach would allow for the large-scale analysis of changes in protein levels and their post-translational modifications (e.g., phosphorylation) following D2/D3 receptor activation by (+/-)-PPHT, providing direct insight into its impact on signaling networks.

Metabolomics: By studying changes in cellular metabolites, scientists could determine how (+/-)-PPHT influences the metabolic activity of targeted brain regions.

Integrating these multi-omics datasets can help build comprehensive computational models to predict the compound's system-level effects, potentially identifying novel mechanisms of action or predicting its efficacy in different disease contexts. nih.gov

Advanced Bioanalytical Techniques for In Vivo Characterization

Understanding the action of (+/-)-PPHT within a living organism requires sophisticated analytical methods capable of tracking its distribution and target engagement in real-time. A key technique in this area is Positron Emission Tomography (PET), a non-invasive imaging method. Researchers have successfully developed a radiolabeled version of PPHT, [11C]-(+/-)-PPHT, for use as a PET tracer. nih.gov

PET studies in rodents and non-human primates have demonstrated that [11C]-(+/-)-PPHT localizes to dopamine-rich brain regions, such as the striata and thalamus. nih.gov This technique allows for the direct visualization of the high-affinity state of D2/D3 receptors in vivo and can be used to measure receptor occupancy. nih.gov In parallel, fluorescently-labeled derivatives of PPHT have been synthesized to allow for high-resolution visualization of receptor localization in tissue samples at the cellular level. nih.gov

Future advancements will likely focus on developing next-generation tracers based on the PPHT scaffold with improved imaging properties, such as faster clearance from non-specific tissues to enhance the signal-to-noise ratio. Another promising avenue is the combination of PET imaging with other modalities, such as functional magnetic resonance imaging (fMRI), to simultaneously map receptor binding and the resulting changes in brain network activity. This multimodal approach would provide an unprecedented link between molecular target engagement and its functional consequences across the entire brain.

| Technique | Derivative Used | Primary Application | Key Findings | Reference |

|---|---|---|---|---|

| Positron Emission Tomography (PET) | [11C]-(+/-)-PPHT | In vivo brain imaging | Localization in striata and thalamus; visualizes high-affinity state of D2/D3 receptors. | nih.gov |

| Fluorescence Microscopy | PPHT-fluorescein | Receptor localization in tissue | Outlined cells in the striatum and anterior pituitary, indicating receptor presence. | nih.gov |

常见问题

Q. What analytical methods are recommended for quantifying (±)-PPHT hydrochloride purity and enantiomeric excess?

High-performance liquid chromatography (HPLC) with a chiral stationary phase is the gold standard for resolving enantiomers and determining enantiomeric excess (ee). For purity assessment, combine reversed-phase HPLC with mass spectrometry (MS) to detect impurities. Pharmacopeial protocols (e.g., USP monographs) provide validated methods for related hydrochloride salts, such as pseudoephedrine HCl, which can be adapted for (±)-PPHT HCl by optimizing mobile phase composition and column type .

Q. How can researchers ensure batch-to-batch consistency in (±)-PPHT hydrochloride synthesis?

Implement stringent quality control (QC) protocols:

- Chemical characterization : Use nuclear magnetic resonance (NMR) and elemental analysis to confirm structural integrity.

- Purity monitoring : Apply HPLC with UV detection (e.g., at 254 nm) to track impurities.

- Salt content : Quantify HCl content via titration (e.g., potentiometric titration). Batch variations in solubility or hygroscopicity may arise due to residual solvents or counterion ratios; pre-synthesis standardization of reaction conditions (e.g., stoichiometry, drying protocols) minimizes these issues .

Q. What pharmacological assays are suitable for evaluating (±)-PPHT hydrochloride’s dopamine receptor affinity?

Radioligand binding assays using [³H]-spiperone or [³H]-raclopride are widely used to measure D2 receptor affinity. Key steps:

- Prepare membrane fractions from transfected cells or brain tissue.

- Incubate with (±)-PPHT HCl at varying concentrations (e.g., 1 nM–10 µM).

- Calculate IC₅₀ and Ki values using nonlinear regression (e.g., GraphPad Prism). Include a reference antagonist (e.g., haloperidol) to validate assay conditions .

Advanced Research Questions

Q. How can conflicting data on (±)-PPHT hydrochloride’s selectivity for dopamine receptor subtypes be resolved?

Contradictions often arise from differences in assay systems (e.g., cell lines vs. native tissue) or ligand concentrations. To address this:

- Cross-validate results : Compare binding data across multiple models (e.g., HEK-293 cells expressing D2 vs. D3 receptors, striatal tissue).

- Functional assays : Use cAMP inhibition or β-arrestin recruitment assays to assess signaling bias, which may explain subtype selectivity discrepancies.

- Molecular docking : Perform in silico studies to predict binding poses and affinity differences between enantiomers .

Q. What experimental design considerations are critical for in vivo studies of (±)-PPHT hydrochloride’s neurobehavioral effects?

- Dose optimization : Conduct pharmacokinetic (PK) studies to determine bioavailability and brain penetration (e.g., LC-MS/MS quantification in plasma and brain homogenates).

- Behavioral paradigms : Use validated tests (e.g., locomotor activity, prepulse inhibition) with appropriate controls (vehicle and positive controls like apomorphine).

- Enantiomer-specific effects : Administer individual enantiomers to isolate contributions to observed phenotypes, as racemic mixtures may obscure stereoselective activity .

Q. How can researchers address challenges in synthesizing enantiopure (R)- or (S)-PPHT hydrochloride?

- Chiral resolution : Use preparative HPLC with a chiral column (e.g., Chiralpak IA) to separate enantiomers. Confirm ee via polarimetry or chiral HPLC.

- Asymmetric synthesis : Develop a catalytic asymmetric route using chiral ligands (e.g., BINAP) to directly synthesize the desired enantiomer.

- Crystallization : Exploit differential solubility of diastereomeric salts (e.g., tartaric acid derivatives) for enantiomeric enrichment .

Methodological Challenges and Solutions

Q. What strategies mitigate instability of (±)-PPHT hydrochloride in aqueous solutions?

- Lyophilization : Store the compound as a lyophilized powder and reconstitute in degassed, pH-adjusted buffers (e.g., phosphate buffer, pH 7.4) immediately before use.

- Antioxidants : Add 0.1% ascorbic acid to prevent oxidative degradation.

- Temperature control : Conduct experiments at 4°C or under nitrogen atmosphere to minimize hydrolysis .

Q. How should researchers design studies to investigate (±)-PPHT hydrochloride’s off-target effects?

- Broad-spectrum profiling : Use panels like Eurofins CEREP’s SafetyScreen44 to assess activity at GPCRs, ion channels, and enzymes.

- Transcriptomics : Apply RNA sequencing to identify differentially expressed genes in treated vs. untreated neuronal cultures.

- Computational prediction : Leverage tools like SwissTargetPrediction to prioritize high-risk off-targets for experimental validation .

Data Presentation and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in (±)-PPHT hydrochloride studies?

- Nonlinear regression : Fit data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism. Report Hill coefficients to assess cooperativity.

- Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude significant outliers.

- Replicates : Perform independent experiments (n ≥ 3) with technical triplicates to ensure robustness .

Q. How can researchers enhance reproducibility when reporting (±)-PPHT hydrochloride’s physicochemical properties?

- Detailed metadata : Document synthesis conditions (e.g., solvent purity, reaction temperature), storage conditions, and QC results (e.g., HPLC chromatograms, NMR spectra).

- Reference standards : Use USP-certified reference materials for calibration where available.

- Open data : Share raw data and analysis scripts via repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。